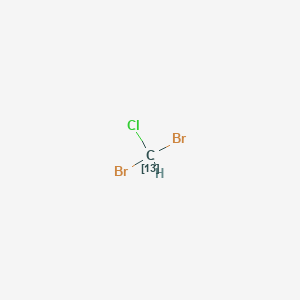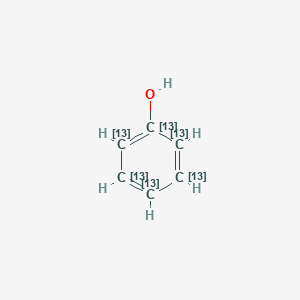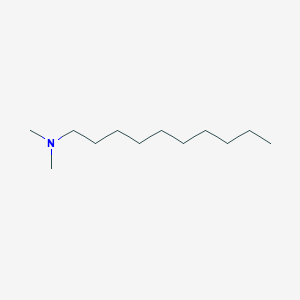
Dibromochloromethane-13C
Übersicht
Beschreibung
Dibromochloromethane-13C is a stable isotope with 99 atom % 13C and 97% (CP). It has a linear formula of Br2^13CHCl . It is a colorless to yellow, heavy, and nonflammable compound with a sweet odor . Small quantities of dibromochloromethane are produced in the ocean by algae .
Synthesis Analysis
Dibromochloromethane was formerly used as a flame retardant and as an intermediate in chemicals manufacturing . Today, it is used only as a laboratory reagent . It is also a disinfection byproduct, formed by the reaction of chlorine with natural organic matter and bromide ions in the raw water supply .Molecular Structure Analysis
The molecular structure of Dibromochloromethane-13C is represented by the linear formula Br2^13CHCl . More detailed molecular structure analysis may require advanced spectroscopic techniques.Chemical Reactions Analysis
As a disinfection byproduct, Dibromochloromethane-13C is formed by the reaction of chlorine with natural organic matter and bromide ions in the raw water supply . Further details on its chemical reactions would require specific experimental data.Physical And Chemical Properties Analysis
Dibromochloromethane-13C is a liquid with a density of 2.463 g/mL at 25 °C. It has a boiling point of 119-120 °C/748 mmHg and a melting point of -22 °C .Wissenschaftliche Forschungsanwendungen
1. Molecular Behavior Studies Dibromochloromethane-13C is used in examining the behavior of molecules in solutions. Rodriguez et al. (1988) investigated the Carbon-13 spin-lattice relaxation times and nuclear Overhauser enhancements of dichloromethane in various solvents. This study contributed to understanding the molecular dynamics and interactions in different environments (Rodriguez, Chen, & Schwartz, 1988).
2. Nuclear Magnetic Resonance (NMR) Applications Dibromochloromethane-13C is a critical component in NMR studies. Fulmer et al. (2010) used it to compile tables of NMR chemical shifts for common organic compounds, providing crucial data for research in organometallic chemistry (Fulmer et al., 2010).
3. Metabolism Studies Studies by Dohn et al. (1988) utilized Dibromochloromethane-13C to investigate the metabolism of dibromo-3-chloropropane in rats. This research provided valuable insights into the metabolic pathways and potential toxicological impacts of this compound (Dohn, Graziano, & Casida, 1988).
4. Environmental Monitoring Jin et al. (2020) developed a method for the simultaneous determination of stable chlorine and bromine isotopic ratios in bromochlorinated trihalomethanes using dibromochloromethane-13C. This methodology is significant for monitoring environmental pollutants and understanding their sources (Jin et al., 2020).
5. Trihalomethane Formation Studies Research by Ramavandi et al. (2015) evaluated the formation potential of trihalomethanes, including dibromochloromethane, in water systems. This study is crucial for understanding the environmental impact of water treatment processes (Ramavandi, Farjadfard, Ardjmand, & Dobaradaran, 2015).
Safety And Hazards
Dibromochloromethane-13C is harmful if swallowed. It causes skin irritation and serious eye damage. It may also cause respiratory irritation . It is recommended to wash skin thoroughly after handling, avoid breathing mist or vapors, and use only outdoors or in a well-ventilated area .
Relevant Papers Several papers were found during the search. One paper discusses the disposition of Bromodichloromethane in humans following oral and dermal exposure . Another paper provides a toxicological profile for Bromoform and Dibromochloromethane . These papers could provide further insights into the properties and effects of Dibromochloromethane-13C.
Eigenschaften
IUPAC Name |
dibromo(chloro)(113C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBr2Cl/c2-1(3)4/h1H/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATVIKZLVQHOMN-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](Cl)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBr2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472851 | |
| Record name | Chlorodibromomethane13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibromochloromethane-13C | |
CAS RN |
93951-99-6 | |
| Record name | Chlorodibromomethane13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBROMOCHLOROMETHANE-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B127467.png)
![[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B127468.png)

